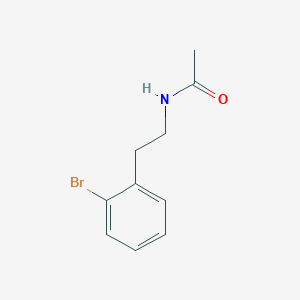

N-(2-bromophenethyl)acetamide

Vue d'ensemble

Description

N-(2-bromophenethyl)acetamide is a chemical compound with the molecular formula C10H12BrNO . It is also known by other names such as Acetanilide, 2’-bromo-; 2’-Bromoacetanilide; 2-Bromo-N-acetylaniline; o-Bromoacetanilide .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is VOBKUOHHOWQHFZ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- Dibromohydration Synthesis : N-(2-bromophenethyl)acetamide is used in the dibromohydration of N-(2-alkynylaryl)acetamide, a process significant in organic chemistry for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).

- Pharmacological Assessment : It is also a component in the synthesis of new pharmacological agents, specifically those with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Analysis

- Chemoselective Acetylation : this compound is involved in the chemoselective acetylation of 2-aminophenol, a crucial step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

- Density Functional Theory Study : It plays a role in the density functional theory study of acetamide derivatives as anti-HIV drugs, helping understand their interaction with biological molecules (Oftadeh, Mahani, & Hamadanian, 2013).

Biological and Environmental Applications

- Synthesis of Anticonvulsant Agents : Its derivatives are synthesized for potential use as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

- Antimicrobial Activity : this compound derivatives have shown efficacy in antimicrobial activities (Fahim & Ismael, 2019).

- Synthesis of Schiff Bases : It is used in the synthesis of Schiff bases and Thiazolidinone derivatives, with applications in antimicrobial treatments (Fuloria, Fuloria, & Gupta, 2014).

Thermodynamic Studies

- Thermodynamic Properties : Extensive thermodynamic studies of acetamide and its derivatives, including this compound, provide insights into their phase behavior and molecular interactions (Štejfa, Chun, Pokorný, Fulem, & Růžička, 2020).

Cross-Coupling Applications

- Suzuki‐Miyaura Cross‐Coupling : Utilized in the preparation of 2′‐Vinylacetanilide through Suzuki‐Miyaura cross-coupling, demonstrating its utility in organic synthesis (Cottineau, Kessler, & O’Shea, 2006).

Antimicrobial and Antiviral Research

- Antiviral Activity : Derivatives of this compound exhibit anticytomegalovirus activity, underlining their potential in antiviral research (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Environmental Applications

- Acetaminophen Degradation : Its derivatives are used in the degradation of acetaminophen, a common pharmaceutical compound, through photocatalytic processes (Tao, Liang, Zhang, & Chang, 2015).

Orientations Futures

Mécanisme D'action

N-(2-bromophenethyl)acetamide, also known as Acetamide, N-[2-(2-bromophenyl)ethyl]-, is a chemical compound with the molecular formula C10H12BrNO . The mechanism of action of this compound involves several steps, including target identification, interaction with the target, and the resulting biochemical changes.

Target of Action

It’s worth noting that similar compounds, such as n-acyl aromatic amino acids, have been found to interact with proteins like the aliphatic amidase expression-regulating protein .

Mode of Action

It’s suggested that the compound might undergo a free radical reaction with itself to form n,n-dibromoacetamide (ndba), followed by ionic addition of ndba to a double bond .

Biochemical Pathways

Related compounds, such as n-acyl aromatic amino acids, have been found to be involved in various biochemical pathways .

Propriétés

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSUNRPCFIIDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)

![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)

![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2919500.png)

![methyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)

![3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2919506.png)

![N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2919507.png)